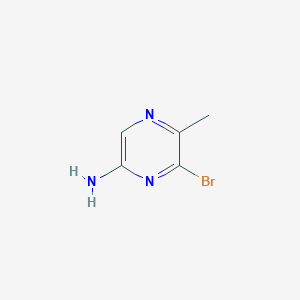

6-Bromo-5-methylpyrazin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-5-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-5(6)9-4(7)2-8-3/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZBSKCGVMDZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618015 | |

| Record name | 6-Bromo-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74290-68-9 | |

| Record name | 6-Bromo-5-methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74290-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the reactivity and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Studies on pyrazine (B50134) and its halo derivatives using DFT with the B3LYP hybrid functional have provided significant insights into their electronic properties. mostwiedzy.pl For instance, the introduction of a bromine atom to the pyrazine ring is known to stabilize the anion, which has implications for its reactivity. mostwiedzy.pl DFT calculations can determine various electronic properties, such as vertical electron affinities, which are crucial for understanding the behavior of these molecules upon interaction with low-energy electrons. mostwiedzy.pl Research on various pyrazine derivatives has demonstrated that DFT can be effectively used to calculate total energies, electronic states, and energy gaps, which helps in understanding the effects of different substituents on the electronic and structural properties of the pyrazine ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals in 6-Bromo-5-methylpyrazin-2-amine are critical in determining its electrophilic and nucleophilic nature.

For pyrazine derivatives, the HOMO is typically associated with the lone pair electrons on the nitrogen atoms and the π-system of the ring, making it susceptible to electrophilic attack. The LUMO, on the other hand, is generally a π* orbital, making the ring susceptible to nucleophilic attack. The presence of an electron-donating amine group and a methyl group would be expected to raise the energy of the HOMO, making the compound more susceptible to oxidation and electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack.

A study on pyrazinamide (B1679903), a structurally related compound, provides a basis for understanding the FMOs of this compound. researchgate.net The analysis of its FMOs is crucial for predicting its reactivity and potential interaction mechanisms. unesp.bryoutube.com

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazine Derivative (Pyrazinamide) as a Model

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is based on a related pyrazine derivative (pyrazinamide) and is intended to be representative. Actual values for this compound would require specific calculations.

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. This includes identifying the transition states and calculating the activation energies for various potential reactions. For example, in nucleophilic aromatic substitution reactions, which are common for halogenated pyrazines, DFT calculations can help determine whether the reaction proceeds via a Meisenheimer complex and can predict the regioselectivity of the attack. General organic reaction pathways can be summarized to understand the transformations of functional groups. youtube.comyoutube.com The presence of the amine and methyl groups will influence the position of nucleophilic attack on the pyrazine ring.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. youtube.com For a relatively small molecule like this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-N bond of the amine group and the C-C bond of the methyl group. While significant conformational changes are not expected for the rigid pyrazine ring, the dynamics of the substituent groups can be important for its interactions with other molecules. Studies on other aminopyridine and aminopyrazine derivatives have utilized MD simulations to understand their dynamic behavior and interactions. nih.govnih.gov The development of accurate force fields is crucial for reliable MD simulations. byu.edu

Molecular Docking and Binding Affinity Predictions in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This is a critical tool in drug discovery for identifying potential drug candidates.

Pyrazine-based compounds are of significant interest in medicinal chemistry due to their ability to form various interactions with protein targets. nih.govacs.org A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has shown that the most frequent interaction is a hydrogen bond to the pyrazine nitrogen atom, which acts as a hydrogen bond acceptor. nih.govacs.org Other important interactions include weak hydrogen bonds with pyrazine hydrogens as donors, π-interactions, and halogen bonds in the case of chlorinated pyrazines. nih.govacs.org

For this compound, the amine group can act as a hydrogen bond donor, while the pyrazine nitrogens can act as hydrogen bond acceptors. The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. The methyl group can engage in hydrophobic interactions. Molecular docking studies of this compound into the active sites of various enzymes could reveal its potential as an inhibitor. For example, pyrazine derivatives have been investigated as inhibitors of various kinases and other enzymes. nih.govbiorxiv.orgnih.govbiorxiv.orgnih.govrsc.org The binding mode and affinity would be highly dependent on the specific topology and amino acid composition of the protein's binding pocket. Cation-pi and amino-aromatic interactions are also known to be important for the binding of substituted ammonium (B1175870) ligands to proteins. nih.gov

Table 2: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Protein Residue Examples |

| Amino Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain carboxyl/hydroxyl), Backbone carbonyl |

| Pyrazine Nitrogens | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln (side chain N-H), Backbone N-H |

| Bromine Atom (-Br) | Halogen Bond | Backbone carbonyl oxygen, Ser, Thr (hydroxyl oxygen) |

| Methyl Group (-CH3) | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe, Trp |

| Pyrazine Ring | π-π Stacking, π-Cation | Phe, Tyr, Trp, His, Arg, Lys |

Computational Screening for Bioactive Conformations

Computational screening for bioactive conformations is a pivotal step in modern drug discovery, allowing researchers to predict the three-dimensional arrangement a molecule is likely to adopt when interacting with a biological target. For this compound, while specific studies are not extensively documented in publicly available literature, the methodologies applied to analogous pyrazine derivatives provide a clear framework for how such an analysis would be conducted.

The process typically begins with the generation of a multitude of possible conformations for the molecule. This is achieved through systematic rotation of torsion angles of rotatable bonds. In the case of this compound, the primary rotatable bond is the C-N bond of the amine group. The bromine and methyl groups are generally considered fixed in the plane of the pyrazine ring.

Once a library of conformations is generated, energy minimization is performed for each using molecular mechanics force fields. This process identifies low-energy, stable conformations. Quantum mechanics calculations, often employing Density Functional Theory (DFT), can then be used to obtain more accurate energy profiles and geometries for the most promising conformations. These studies help in understanding the molecule's flexibility and the energy barriers between different conformational states.

Molecular docking simulations are a crucial component of screening for bioactive conformations. In these simulations, the generated conformations of this compound would be placed into the active site of a target protein. Scoring functions are then used to estimate the binding affinity of each conformation. This process not only helps in identifying the most likely bioactive conformation but also provides insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on pyrazinamide analogs have utilized docking to understand interactions with enzymes like the M. tuberculosis enoyl-ACP reductase (InhA). nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as biological activity, toxicity, or physical characteristics. mdpi.com For this compound, QSPR models can be developed to predict its various properties based on its molecular structure.

The development of a QSPR model involves several key steps:

Data Set Preparation: A dataset of compounds with known properties, including pyrazine derivatives with structural similarities to this compound, is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices (e.g., Balaban index), connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: van der Waals surface area, dipole moment, and molecular shape descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A QSAR (a subset of QSPR focused on biological activity) study on a series of pyrazinoate esters against M. tuberculosis utilized descriptors such as the Balaban index (J), the calculated n-octanol/water partition coefficient (ClogP), van-der-Waals surface area, dipole moment, and stretching-energy contribution to build a predictive model. nih.gov Such a model could be used to predict the potential antimycobacterial activity of this compound.

Similarly, 3D-QSPR studies on pyrazine derivatives have been conducted to understand properties like odor thresholds. researchgate.net These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which use 3D grid-based descriptors to map out the steric and electrostatic fields around the molecules. researchgate.net These maps can highlight which regions of the molecule are sensitive to modifications, providing guidance for the design of new compounds with desired properties.

Below is an interactive data table summarizing the types of descriptors that would be relevant in a QSPR study of this compound and its analogs.

| Descriptor Type | Examples | Relevance |

| Constitutional (1D) | Molecular Weight, Count of N atoms, Count of Bromine atoms | Basic molecular properties influencing transport and distribution. |

| Topological (2D) | Balaban J index, Kier & Hall connectivity indices | Encodes information about molecular branching and connectivity, related to binding affinity. |

| Geometrical (3D) | van der Waals Surface Area, Molecular Volume | Describes the size and shape of the molecule, crucial for fitting into a binding site. |

| Electrostatic (3D) | Dipole Moment, Partial Charges on atoms | Governs electrostatic interactions with the target, such as hydrogen bonding. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Provides insights into the electronic aspects of reactivity and interaction. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Key determinant of cell membrane permeability and distribution in biological systems. |

These computational approaches provide powerful tools for the virtual screening and property prediction of molecules like this compound, accelerating the process of drug discovery and materials science research.

Advanced Spectroscopic Characterization in Synthetic and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of "6-Bromo-5-methylpyrazin-2-amine" and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and spatial arrangement of atoms.

1D NMR (¹H, ¹³C) for Derivative Characterization

One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a fundamental yet powerful means of characterizing "this compound" derivatives.

In the ¹H NMR spectrum of a related compound, 2-amino-3-bromo-5-methylpyrazine, the aromatic proton appears as a singlet at 7.83 ppm, the amine protons show a broad singlet at 4.93 ppm, and the methyl protons resonate as a singlet at 2.41 ppm. chemicalbook.com For N-aryl derivatives of 2-aminopyrazine, the pyrazine (B50134) ring protons typically appear in the downfield region, often as singlets or doublets depending on the substitution pattern. For instance, in N-(4-methoxyphenyl)pyrazin-2-amine, the pyrazine protons are observed at 8.10 ppm (singlet), 8.04 ppm (doublet), and 7.92 ppm (doublet). rsc.org

The ¹³C NMR spectra provide complementary information by revealing the chemical environment of each carbon atom. In substituted pyrazines, the carbon atoms of the heterocyclic ring resonate at distinct chemical shifts, which are influenced by the electronic effects of the substituents. researchgate.net For example, in N-(4-methoxyphenyl)pyrazin-2-amine, the pyrazine ring carbons appear at 153.2, 141.9, 134.3, and 132.1 ppm. rsc.org The presence of a bromine atom and a methyl group in "this compound" would further influence the chemical shifts of the adjacent carbon atoms, providing key diagnostic signals for structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Amino-3-bromo-5-methylpyrazine | CDCl₃ | 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H) | Not Reported | chemicalbook.com |

| N-(4-methoxyphenyl)pyrazin-2-amine | CDCl₃ | 8.10 (s, 1H), 8.04 (d, 1H), 7.92 (d, 1H), 7.31 (d, 2H), 6.92 (d, 2H), 6.55 (s, 1H), 3.82 (s, 3H) | 156.8, 153.2, 141.9, 134.3, 132.1, 131.7, 123.9, 114.7, 55.5 | rsc.org |

| N-(3-methoxyphenyl)pyrazin-2-amine | CDCl₃ | 8.29 (s, 1H), 8.14 (d, 1H), 8.00 (d, 1H), 7.26 (t, 1H), 7.08 (t, 1H), 6.96 (dd, 1H), 6.76 (s, 1H), 6.66 (dd, 1H), 3.81 (s, 3H) | 160.5, 152.3, 142.1, 140.3, 134.3, 132.5, 130.1, 112.6, 109.0, 106.3, 55.3 | rsc.org |

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of "this compound". By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For example, in the characterization of N-aryl derivatives of 2-aminopyrazine, HRMS was used to confirm the elemental composition of the synthesized compounds. rsc.org This level of precision is crucial for verifying the identity of a newly synthesized compound and ensuring its purity. The calculated exact mass for C₅H₆BrN₃ is 186.9796 Da.

LC-MS and GC-MS for Reaction Mixture Analysis and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. nih.gov These methods are widely used to analyze complex reaction mixtures, identify byproducts, and assess the purity of the final product.

LC-MS is particularly suitable for the analysis of polar and thermally labile compounds, while GC-MS is well-suited for volatile and thermally stable compounds. nih.govchromatographyonline.com The choice between LC-MS and GC-MS would depend on the specific properties of the "this compound" derivatives being analyzed. In the analysis of brominated flame retardants, GC coupled with various MS detectors has been successfully applied. nih.gov The mass spectrometer provides molecular weight information and fragmentation patterns for each separated component, which aids in their identification. For instance, the GC-MS analysis of alkylpyrazines is a widely used technique for their characterization, although the similar mass spectra of positional isomers can sometimes make unambiguous identification challenging without the use of retention indices. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For pyrazine derivatives, characteristic IR bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrazine ring. researchgate.netacs.org The IR spectrum of a pyrazine-fused diazatripyrrin derivative showed N-H stretching vibrations in the 3300–3125 cm⁻¹ region. acs.org

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of pyrazine shows a prominent ring breathing mode. nih.gov In surface-enhanced Raman spectroscopy (SERS) studies of pyrazine, significant enhancement of the Raman signals is observed, allowing for detection at low concentrations. acs.org

Together, IR and Raman spectroscopy offer a comprehensive vibrational analysis of "this compound," confirming the presence of key functional groups and providing insights into the molecular structure.

Table 2: Key Spectroscopic Techniques and Their Applications for "this compound"

| Spectroscopic Technique | Information Provided | Application in the Study of "this compound" |

| 1D NMR (¹H, ¹³C) | Chemical environment of protons and carbons. | Structural confirmation, identification of functional groups, and characterization of derivatives. |

| 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) | Connectivity between atoms (bonds) and spatial proximity. | Unambiguous assignment of NMR signals, determination of connectivity, and elucidation of stereochemistry. youtube.commdpi.comscience.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirmation of the molecular formula. rsc.org |

| LC-MS and GC-MS | Separation and identification of components in a mixture. | Analysis of reaction progress, identification of byproducts, and assessment of purity. nih.govnih.gov |

| Infrared (IR) and Raman Spectroscopy | Presence of functional groups and vibrational modes. | Functional group identification (e.g., amine, methyl, aromatic ring) and structural characterization. researchgate.netacs.orgacs.org |

Crystallography and X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including definitive determination of its crystal system, space group, unit cell parameters, and intermolecular interactions, cannot be presented at this time.

While X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent upon the successful growth of single crystals of suitable size and quality. The lack of published crystallographic data for this compound may suggest that such crystals have not yet been reported or that the data has not been deposited in public repositories.

In the context of synthetic and mechanistic studies, X-ray diffraction serves as a powerful tool for the unambiguous confirmation of molecular structures. For a compound like this compound, crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This information is invaluable for validating its synthesis and for understanding the electronic and steric effects of the bromo, methyl, and amine substituents on the pyrazine ring.

Furthermore, the analysis of the crystal packing would reveal non-covalent interactions, such as hydrogen bonding involving the amine group and the pyrazine nitrogen atoms, as well as potential halogen bonding involving the bromine atom. These interactions are crucial in governing the supramolecular assembly in the solid state and can influence the compound's physical properties, such as melting point and solubility. In the absence of experimental data, computational modeling could offer theoretical insights into the likely crystal structure and intermolecular interactions of this compound.

Given the importance of this class of compounds in medicinal chemistry and materials science, the determination of the crystal structure of this compound would be a valuable contribution to the field.

Medicinal Chemistry and Pharmacological Investigations of Pyrazine Derivatives

Exploration as Pharmaceutical Intermediates and Drug Precursors

Substituted pyrazines like 6-Bromo-5-methylpyrazin-2-amine are fundamental building blocks in the synthesis of more complex molecules. The presence of the bromine atom, the methyl group, and the amine group provides distinct points for chemical reactions, allowing for the regioselective construction of diverse molecular architectures. nih.gov The pyrazine (B50134) core itself is often used as a bioisostere for other aromatic rings like benzene or pyridine (B92270) in drug design. pharmablock.com

The utility of bromo-aminopyrazine scaffolds is well-documented in the assembly of biologically active compounds. The bromine atom is particularly useful as it can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.gov This allows for the attachment of various aryl or heteroaryl groups, significantly expanding the chemical diversity of the resulting molecules.

For instance, synthetic routes have been developed for isomers like 2-amino-3-bromo-5-methylpyrazine, which is prepared by the direct bromination of 5-methylpyrazin-2-amine (B1296693) using bromine in dichloromethane (B109758) with pyridine. chemicalbook.com Similarly, 2-bromo-5-methylpyrazine can be synthesized from 5-methylpyrazine-2-carboxylic acid through a Hofmann degradation followed by diazotization and bromination. These established synthetic protocols highlight the accessibility of such intermediates.

These building blocks are crucial for creating larger molecules with specific therapeutic functions. For example, 2,5-dibromopyrazine has been used in a double Suzuki-Miyaura coupling reaction to synthesize the pyrazine bisindole alkaloid Alocasin A. nih.gov In a similar vein, a starting material like this compound could be envisioned as a precursor for a wide range of pharmaceutical agents, where the pyrazine core serves as a central scaffold to which other functional groups are attached to achieve desired interactions with biological targets.

Prodrugs are inactive or less active precursors that are converted into the active drug form within the body. This strategy is often employed to improve properties such as solubility, stability, or bioavailability. The pyrazine scaffold has been successfully incorporated into prodrug design. A notable example is Favipiravir, an antiviral agent that acts as a prodrug. It requires enzymatic action in the body to be converted into its active triphosphate form, which then inhibits viral RNA-dependent RNA polymerase.

The chemical nature of the pyrazine ring can be leveraged to create linkages that are stable under normal physiological conditions but are cleaved by specific enzymes or in the unique microenvironment of target tissues, such as a tumor. This targeted activation can enhance the therapeutic index of a drug by concentrating its active form at the site of action while minimizing exposure to healthy tissues.

Anticancer and Antitumor Activity Research

Pyrazine derivatives have been extensively investigated for their potential as anticancer agents. The introduction of a pyrazine ring into the structure of natural products or synthetic compounds has been shown to enhance their pharmacological properties and anticancer efficacy. researchgate.net These compounds can exert their effects through various mechanisms, including targeting specific proteins involved in cancer progression and inhibiting the uncontrolled growth of tumor cells. researchgate.net

A primary strategy in modern cancer drug discovery is the inhibition of kinases, a family of enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. nih.gov Many pyrazine-containing small molecules have been developed as kinase inhibitors. nih.govpharmablock.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enabling them to bind to the hinge region of the ATP-binding pocket of kinases, a common interaction mode for many kinase inhibitors. pharmablock.com

For example, 2-amino-3,5-disubstituted pyrazines have been identified as a key scaffold for inhibitors of Aurora kinases, which are crucial for cell division. nih.gov Darovasertib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of protein kinase C (PKC). nih.gov The ability to functionalize a molecule like this compound allows for the strategic placement of substituents that can optimize binding affinity and selectivity for a specific target kinase, thereby creating highly potent and targeted anticancer agents.

A key hallmark of cancer is uncontrolled cell proliferation. Many pyrazine derivatives have demonstrated significant activity in inhibiting the growth of various human cancer cell lines. mdpi.com These compounds often induce apoptosis, or programmed cell death, in cancer cells. researchgate.net

Research has shown that ligustrazine-curcumin hybrids, which feature a pyrazine core, exhibit potent inhibitory effects against lung cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com These compounds were found to inhibit the enzyme thioredoxin reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis. mdpi.com Similarly, piperlongumine-ligustrazine derivatives also showed strong anticancer activity against several cancer cell lines. mdpi.com The cytotoxic effects of various pyrazine-based compounds have been quantified, demonstrating their potential to halt the proliferation of malignant cells.

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Piperlongumine-Ligustrazine Derivatives (42-45) | U87MG, HCT116, A549, K562 | 0.25 - 8.73 | mdpi.com |

| Ligustrazine-Curcumin Hybrids (79-81) | A549, A549/DDP | 0.60 - 2.85 | mdpi.com |

| Pyrazine-fused Betulinic Acid Derivatives (7, 11) | PC-3 | 25.4 (7), 7.1 (11) | researchgate.net |

| 6-Pyrazolinylcoumarin Derivative (47) | CCRF-CEM (Leukemia) | 1.88 | researchgate.netnih.gov |

| 6-Pyrazolinylcoumarin Derivative (47) | MOLT-4 (Leukemia) | 1.92 | researchgate.netnih.gov |

Certain types of cancer, particularly prostate cancer, are dependent on androgen hormones for their growth and progression. nih.gov A key enzyme in the biosynthesis of androgens is Cytochrome P450 17A1 (CYP17A1), which has both 17α-hydroxylase and 17,20-lyase activities. nih.gov Inhibiting this enzyme can effectively shut down androgen production from all sources (testes, adrenal glands, and the tumor itself), providing a powerful therapeutic strategy for treating castration-resistant prostate cancer (CRPC). nih.govnih.gov

Abiraterone acetate is a clinically approved CYP17 inhibitor that has demonstrated significant survival benefits in patients with CRPC. researchgate.netresearchgate.net The success of abiraterone has spurred the development of new CYP17 inhibitors, including non-steroidal compounds. nih.gov While specific studies on this compound as a CYP17 inhibitor are not prominent, the development of heterocyclic compounds for this target is an active area of research. The structural features of pyrazine derivatives make them suitable candidates for designing novel, selective non-steroidal CYP17 inhibitors. The goal is to achieve potent inhibition of the enzyme's lyase function, which is critical for androgen synthesis, potentially with improved selectivity and fewer side effects compared to existing therapies. researchgate.net

Antimicrobial and Anti-infective Applications

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activities. The parent compound, pyrazinamide (B1679903), is a cornerstone of tuberculosis therapy, highlighting the potential of this chemical class in combating infectious diseases.

The pyrazine ring is a core component of various compounds synthesized and tested for antibacterial properties. Studies on pyrazine-containing thiazolines and thiazolidinones have shown significant activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) bacteria nih.gov. The effectiveness of these compounds is often linked to the pyrazine ring itself, with substituents playing a key role in modulating activity nih.gov. For instance, the introduction of electron-withdrawing or -donating groups can alter the lipophilicity of the molecule, which in turn affects its ability to permeate the bacterial cell membrane researchgate.net.

While specific minimum inhibitory concentration (MIC) data for this compound against these pathogens is not detailed in the available research, related structures show promise. For example, N‐substituted piperazine (B1678402) flavonol derivatives containing a pyrazine moiety have been evaluated, with some compounds showing MIC values as low as 6.25 µg/mL against Staphylococcus aureus researchgate.net. Furthermore, research into N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated potent activity against extensively drug-resistant (XDR) Salmonella Typhi, with one analog recording a MIC of 6.25 mg/mL mdpi.com. These findings underscore the potential of substituted bromopyrazine scaffolds as a basis for developing new antibacterial agents to tackle drug-resistant strains.

| Bacterial Type | Pathogenic Strains | Relevance of Pyrazine Derivatives | Source |

| Gram-positive | Staphylococcus aureus, Bacillus subtilis | Pyrazine-containing compounds have demonstrated significant inhibitory activity. | nih.govresearchgate.net |

| Gram-negative | Escherichia coli, Salmonella Typhi | Derivatives show potential, especially against drug-resistant strains like XDR S. Typhi. | nih.govmdpi.com |

The investigation of pyrazine derivatives has extended to their potential as antifungal agents. Research on metal chelates of complex ligands incorporating a 6-bromo substituent has shown activity against various fungi, including Candida Albicans, Aspergillus Fumigatus, and Rhizopus Nigricans researchgate.net. Although the tested compound was a more complex quinazolinone derivative, the presence of the bromo-substituent was noted in the context of its fungicidal activity researchgate.net.

Additionally, ruthenium(III) complexes synthesized with pyrazine derivatives, including 2-amino-5-bromo-3-(methylamino)pyrazine (an isomer of the subject compound), have been evaluated. One of the resulting complexes, [RuCl(PAOX)2(OH2)]Cl2, which contains pyrazine-2-amidoxime, displayed notable antifungal activity rsc.org. This suggests that the bromo-aminopyrazine scaffold can be a valuable component in the design of novel antifungal compounds, particularly when used in coordination chemistry to form metal complexes.

Pyrazinamide is a critical first-line drug for treating tuberculosis, caused by Mycobacterium tuberculosis nih.govresearchgate.net. Its active form, pyrazinoic acid, is believed to disrupt the proton motive force in the bacterium frontiersin.org. Given the rise of drug-resistant tuberculosis, there is a significant need to develop new, more effective molecules nih.gov. A primary strategy in this effort is the synthesis and evaluation of pyrazinamide analogs researchgate.netnih.gov.

Modifications of the pyrazine ring are central to this research. The development of analogs often involves introducing various substituents to enhance activity against both drug-sensitive and multidrug-resistant strains nih.gov. This compound is structurally an analog of pyrazinamide. The introduction of a methyl group and a bromine atom represents a chemical modification that could potentially alter the compound's activity spectrum, metabolic stability, and efficacy against M. tuberculosis. Studies on other pyrazinamide analogs, such as 5-chloropyrazinamide, have shown that they can act as inhibitors of mycobacterial fatty acid synthase I (FAS I), indicating that modified pyrazines may engage different or multiple targets within the mycobacterial cell researchgate.net.

| Compound Class | Mechanism of Action | Relevance to this compound | Source |

| Pyrazinamide Analogs | Disruption of proton motive force, inhibition of enzymes like FAS I. | As a structural analog, it represents a candidate for development against M. tuberculosis. | nih.govfrontiersin.orgresearchgate.net |

| Substituted Pyrazines | Modifications aim to overcome drug resistance and improve efficacy. | The bromo and methyl groups are substitutions intended to modulate activity. | nih.govresearchgate.net |

The search for new antimalarial drugs is a global health priority. While a wide range of heterocyclic scaffolds have been investigated, specific research detailing the use of this compound in the development of antimalarial compounds is not prominent in the reviewed literature. However, other nitrogen-containing heterocycles, such as 4-aminoquinolines, have formed the basis of successful antimalarial drugs nih.gov. The structural features of this compound could make it a potential fragment or starting material for synthesis campaigns aimed at discovering new classes of antimalarials, though this remains an area for future investigation.

Nitrogen-containing heterocyclic compounds are also important in the field of antiviral research. One approach in antiviral therapy is the use of interferon inducers, which stimulate the host's innate immune response nih.gov. Research into pyrimidinone derivatives, which are structurally related to pyrazines as they are both diazines, has identified potent antiviral activity. Specifically, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone was found to have immunomodulatory activity that may be linked to its antiviral effects nih.gov.

The structural similarities between this pyrimidinone and this compound—namely the 2-amino group, a bromine atom at position 5, and an alkyl/aryl group at position 6—suggest that the aminobromopyrazine scaffold could be explored for similar biological activities. While direct evaluation of this compound as an antiviral agent has not been reported, its structure fits a profile that has proven fruitful in the search for new antiviral therapies.

Structure Activity Relationship Sar Studies of Pyrazine Scaffolds

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the pyrazine (B50134) core are a cornerstone of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties.

The specific placement and nature of substituents on the pyrazine ring are critical determinants of a compound's biological activity. In the case of 6-Bromo-5-methylpyrazin-2-amine, the interplay between the bromo, methyl, and amino groups defines its chemical character.

The presence of a bromo substituent, a halogen, significantly influences the electronic and lipophilic properties of the molecule. Halogens can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. Furthermore, the introduction of a bromo group can enhance a compound's ability to cross cell membranes. Studies on related heterocyclic compounds, such as pyrimidinones, have shown that a bromo substituent at a position analogous to the 6-position in this compound can enhance antiviral potency. For instance, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone displayed notable immunomodulatory and antiviral activity. nih.gov

The methyl group at the 5-position is a small alkyl group that can influence the compound's steric profile and lipophilicity. It can engage in hydrophobic interactions within a target's binding pocket, potentially enhancing binding affinity. The position of the methyl group is also crucial, as it can influence the orientation of the molecule within a binding site.

The amino group at the 2-position is a key functional group, often involved in hydrogen bonding, a critical interaction for molecular recognition by biological targets. The basicity of the amino group can also play a significant role in its interaction with acidic residues in a protein. Many biologically active pyrazine derivatives feature an amino or amide group, suggesting their importance for activity. imist.ma Functional groups such as bromo, methyl, and amino on a pyrazine ring have been associated with antimigration and antiproliferative activities, which are relevant in the context of anticancer research. imist.ma

The following table summarizes the potential influence of each substituent on the pyrazine ring of this compound:

| Substituent | Position | Potential Influence on Biological Activity |

| Bromo | 6 | Enhances lipophilicity, potential for halogen bonding, can increase cell membrane permeability. |

| Methyl | 5 | Participates in hydrophobic interactions, influences steric fit in binding pockets. |

| Amino | 2 | Forms hydrogen bonds, acts as a key pharmacophoric feature for target recognition. |

This table is a generalized representation based on established principles of medicinal chemistry and findings from related heterocyclic compounds.

The amino group at the 2-position of this compound is a prime target for modification to fine-tune the compound's pharmacological properties. Modifications such as alkylation, acylation, or incorporation into a larger heterocyclic system can significantly alter a compound's potency and selectivity.

For example, converting the primary amine to a secondary or tertiary amine can change its hydrogen bonding capacity and basicity, which in turn affects its interaction with biological targets. nih.gov Acetylation to form an amide can also drastically change the electronic and steric properties. In some instances, masking a primary amino group can lead to a significant reduction in inhibitory activity, highlighting its importance for interaction. nih.gov

Studies on related aminopyrimidine scaffolds have shown that maintaining the amino group is crucial for forming hydrogen bonds with key amino acid residues in the binding sites of protein kinases. mdpi.com

While this compound itself does not have extensive side chains, the principles of their impact are crucial in the broader context of pyrazine SAR. Introducing or modifying side chains can dramatically alter a compound's pharmacological profile. The length, branching, and functionality of a side chain can influence a molecule's solubility, metabolic stability, and ability to reach its target.

For instance, in studies of phenothiazines, modifying the length of an alkyl bridge and the type of amino side chain significantly influenced potency against both cellular proliferation and multidrug resistance. nih.gov A longer carbon bridge and a piperazinyl amine were found to be more effective than a shorter bridge or a noncyclic amino group. nih.gov These findings underscore the importance of optimizing side chain characteristics for desired biological outcomes.

Development of Predictive Models for Drug Discovery (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to correlate the chemical structure of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop mathematical equations that can predict the activity of new, untested compounds.

For pyrazine derivatives, QSAR studies have been employed to identify key descriptors that influence their biological activity. For example, 3D-QSAR models have revealed the importance of steric and hydrophobic interactions in the activity of certain pyrazine derivatives. nih.gov While a specific QSAR model for this compound is not publicly available, the principles of QSAR are highly applicable to this class of compounds. By synthesizing a series of analogs with variations in the substituents and measuring their biological activity, a predictive QSAR model could be developed to guide the design of more potent and selective derivatives.

Investigation of Selectivity and Off-Target Effects

The development of pyrazine-based therapeutic agents places a significant emphasis on achieving high selectivity for the intended biological target to maximize efficacy and minimize undesirable side effects. nih.gov The investigation of structure-activity relationships (SAR) is crucial in understanding how chemical modifications to the pyrazine scaffold influence target specificity and potential interactions with off-target proteins. chemrxiv.orgnih.gov

A central challenge in designing selective kinase inhibitors, a common application for pyrazine scaffolds, is that many of these molecules mimic the structure of ATP and bind within the highly conserved ATP-binding site. chemrxiv.org This can lead to a lack of selectivity and the inhibition of multiple kinases, a phenomenon known as promiscuity. However, medicinal chemistry efforts focus on exploiting subtle differences in these ATP-binding sites to develop selective inhibitors. chemrxiv.org In some cases, a certain degree of promiscuity can be beneficial for treating diseases where redundant signaling pathways are involved. chemrxiv.org

Research into pyrazine-pyridine biheteroaryls as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) illustrates a clear SAR for selectivity. acs.org While the initial lead compound showed high potency for VEGFR-2, its selectivity against a panel of other kinases was a key area for optimization. acs.org Modifications to substituents on both the pyrazine and pyridine (B92270) rings were explored to enhance this selectivity. For instance, the selectivity of potent compounds from different subseries was examined against a representative panel of kinases. acs.org

The imidazopyrazine scaffold, found in several kinase inhibitors, has also been the subject of selectivity profiling. chemrxiv.orgnih.gov Photoaffinity labeling (PAL) has been employed to identify the targets of imidazopyrazine-based inhibitors within the entire proteome of a cell. chemrxiv.orgresearchgate.net These studies have revealed that such compounds can have a substantial number of off-targets, including proteins outside of the kinome. chemrxiv.orgresearchgate.net For example, the imidazo[1,5-a]pyrazine-based kinase inhibitor KIRA6 was found to have a wide range of non-kinase targets. chemrxiv.org In silico analysis suggests that the proteome selectivity, or the number of off-targets, is likely influenced by the size, rigidity, and spatial arrangement of the substituents on the imidazopyrazine core. chemrxiv.orgnih.gov

Similarly, studies on oxazolo[3,4-a]pyrazine derivatives as Neuropeptide S Receptor (NPSR) antagonists have highlighted the importance of evaluating selectivity. nih.govacs.org While lead compounds in this class have demonstrated high affinity for the NPSR and selectivity over several unrelated G-protein coupled receptors (GPCRs), further investigation has sometimes revealed off-target effects. nih.gov For example, one potent antagonist from this series was found to produce effects that were likely due to off-target interactions, indicating that high potency does not always correlate with perfect selectivity. acs.org

The following table presents kinase selectivity data for a potent pyrazine-pyridine biheteroaryl VEGFR-2 inhibitor, demonstrating how its inhibitory activity varies against different kinases.

| Kinase Target | IC₅₀ (μM) |

|---|---|

| VEGFR-2 | 0.084 |

| PDGFRβ | >10 |

| FGFR1 | >10 |

| EGFR | >10 |

| CDK1/B | 1.5 |

| CDK2/E | >10 |

| Aurora A | 0.56 |

| GSK3β | >10 |

| Src | >10 |

| Lck | >10 |

This table is based on data for compound 7 in the cited research, showing its high selectivity for VEGFR-2 over a panel of other kinases. acs.org

Applications As Chemical Building Blocks and Intermediates in Advanced Synthesis

Role in Heterocyclic Chemistry and Novel Ring System Construction

6-Bromo-5-methylpyrazin-2-amine serves as a key precursor in the field of heterocyclic chemistry, primarily due to its utility in constructing novel and more complex ring systems. The pyrazine (B50134) core is a common motif in pharmaceutically relevant molecules, and methods to functionalize it are of significant interest. researchgate.net The compound's value lies in the strategic placement of its functional groups, which allows for selective and directed chemical modifications.

The bromine atom on the pyrazine ring is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the introduction of a wide array of substituents, such as aryl, heteroaryl, and alkyl groups, onto the pyrazine core. For instance, reactions analogous to the Suzuki cross-coupling, which pairs organoboron compounds with organic halides, can be employed to forge new carbon-carbon bonds at the C-6 position. mdpi.comresearchgate.net Such transformations are fundamental for building bi-aryl structures or linking the pyrazine ring to other heterocyclic systems, thereby generating diverse molecular scaffolds. researchgate.net The successful application of Suzuki couplings to other bromo-amino-heterocycles, like 5-bromo-2-methylpyridin-3-amine (B1289001) and 5-bromo-1,2,3-triazine, highlights the robustness of this approach for creating libraries of novel compounds from a common precursor. researchgate.netmdpi.com

Use in Agricultural Chemistry for Agrochemical Formulation

Nitrogen-containing heterocycles are a cornerstone of modern agricultural chemistry, forming the basis for many commercial herbicides, fungicides, and pesticides. justia.com While direct documentation of this compound in a final agrochemical product is not prevalent in public literature, its structural class—aminopyrazines—is of significant interest in this sector. Patents have described pyrazine compounds and their derivatives as active ingredients in herbicidal compositions. google.com

These compounds can be used to combat undesired plant growth, including broad-leaved weeds, in a variety of essential crops. google.com The general method involves the application of a composition containing a pyrazine derivative, often pre- or post-emergence, at effective dosage rates. google.com The utility of such compounds stems from their ability to interfere with biological pathways specific to plants. The synthesis of these active agrochemical ingredients often involves the modification of a core heterocycle, and a building block like this compound provides the necessary functionality for creating diverse derivatives to be screened for pesticidal activity. justia.com

Intermediate for Specialized Organic Transformations

The chemical reactivity of this compound makes it a valuable intermediate for specialized organic transformations beyond general heterocyclic synthesis. The most prominent of these is the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the precise and efficient formation of C-C bonds. nih.govmdpi.com This reaction is a powerful tool for molecular diversification.

In a typical Suzuki reaction, the bromine atom of this compound is coupled with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netuzh.ch This process is highly modular, as a vast library of commercially available boronic acids can be used to introduce different functionalities. researchgate.net This enables the synthesis of a wide range of substituted methyl-aminopyrazines from a single, common intermediate. The reaction is noted for its tolerance of various functional groups and its typically high yields. researchgate.netmdpi.com

Table of Typical Suzuki Cross-Coupling Reaction Components

| Role | Example Component | Function |

|---|---|---|

| Substrate | This compound | Provides the heterocyclic core and the halide leaving group. |

| Reagent | Arylboronic Acid | Provides the new carbon-based group to be added. mdpi.com |

| Catalyst | Pd(PPh3)4 or similar Pd complex | Facilitates the oxidative addition/reductive elimination cycle. |

| Base | K3PO4 or Na2CO3 | Activates the boronic acid and neutralizes acid byproducts. mdpi.com |

| Solvent | 1,4-Dioxane/Water or Toluene | Dissolves reactants and facilitates the reaction. mdpi.com |

Beyond cross-coupling, the amino group can be a site for other transformations, such as acylation to form amides or alkylation, further expanding the synthetic possibilities. mdpi.com

Building Blocks for Complex Molecular Architectures (e.g., Protein Degrader Linkers)

A significant emerging application for functionalized heterocycles is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells by hijacking the body's own protein disposal system. nih.govacs.org These molecules are composed of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by controlling the distance and orientation between the target protein and the E3 ligase. nih.gov Linkers often incorporate rigid structural elements, such as heterocyclic rings, to optimize the geometry of the resulting ternary complex and improve properties like solubility and cell permeability. acs.orgnih.gov

This compound is an ideal candidate as a building block for such linkers. Its structure provides two distinct points for chemical modification:

The bromine atom can be used in cross-coupling reactions to attach one of the PROTAC's terminal ligands or another part of the linker chain.

The amino group provides a nucleophilic handle that can be used to form an amide or amine linkage to the other component of the PROTAC.

This dual functionality allows for the directional and controlled synthesis of complex linker structures. While specific examples featuring this compound in published PROTACs are not yet widespread, the fundamental principles of PROTAC design strongly support the potential of such bromo-amino heterocycles as versatile building blocks for these advanced therapeutic agents. nih.govnih.gov

Table of PROTAC Components

| Component | Function | Example Moiety |

|---|---|---|

| Target Protein Ligand | Binds to the protein of interest (POI) to be degraded. | Varies by target (e.g., kinase inhibitors) |

| Linker | Connects the two ligands and positions them for ternary complex formation. acs.org | Often contains alkyl chains, PEGs, or heterocycles. nih.gov |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). acs.org | Pomalidomide or Thalidomide derivatives nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.